N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}-3,3-dimethylbutanamide N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}-3,3-dimethylbutanamide
Brand Name: Vulcanchem
CAS No.: 2320514-48-3
VCID: VC5250999
InChI: InChI=1S/C13H25NO3S/c1-12(2,3)8-11(16)14-9-13(17-6-5-15)4-7-18-10-13/h15H,4-10H2,1-3H3,(H,14,16)
SMILES: CC(C)(C)CC(=O)NCC1(CCSC1)OCCO
Molecular Formula: C13H25NO3S
Molecular Weight: 275.41

N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}-3,3-dimethylbutanamide

CAS No.: 2320514-48-3

Cat. No.: VC5250999

Molecular Formula: C13H25NO3S

Molecular Weight: 275.41

* For research use only. Not for human or veterinary use.

N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}-3,3-dimethylbutanamide - 2320514-48-3

Specification

CAS No. 2320514-48-3
Molecular Formula C13H25NO3S
Molecular Weight 275.41
IUPAC Name N-[[3-(2-hydroxyethoxy)thiolan-3-yl]methyl]-3,3-dimethylbutanamide
Standard InChI InChI=1S/C13H25NO3S/c1-12(2,3)8-11(16)14-9-13(17-6-5-15)4-7-18-10-13/h15H,4-10H2,1-3H3,(H,14,16)
Standard InChI Key QDSSPWUFIWFUHH-UHFFFAOYSA-N
SMILES CC(C)(C)CC(=O)NCC1(CCSC1)OCCO

Introduction

Chemical Structure and Physicochemical Properties

N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}-3,3-dimethylbutanamide belongs to the class of substituted thiolane derivatives. Its IUPAC name, N-[[3-(2-hydroxyethoxy)thiolan-3-yl]methyl]-3,3-dimethylbutanamide, reflects its core structure: a five-membered thiolane ring (containing sulfur) with a 2-hydroxyethoxy substituent at the 3-position and a 3,3-dimethylbutanamide group attached via a methylene bridge.

Table 1: Key Chemical Identifiers and Properties

PropertyValueSource
CAS No.2320514-48-3
Molecular FormulaC₁₃H₂₅NO₃S
Molecular Weight275.41 g/mol
IUPAC NameN-[[3-(2-hydroxyethoxy)thiolan-3-yl]methyl]-3,3-dimethylbutanamide
SMILESCC(C)(C)CC(=O)NCC1(CCSC1)OCCO
InChIKeyQDSSPWUFIWFUHH-UHFFFAOYSA-N
PubChem CID132451064

The compound’s solubility profile, melting point, and stability data remain unreported in publicly accessible literature. Computational analyses predict moderate hydrophobicity due to the presence of the thiolane ring and dimethylbutanamide group, suggesting potential membrane permeability in biological systems.

Synthesis and Characterization

Critical characterization techniques for this compound would include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the positions of the thiolane ring, hydroxyethoxy group, and amide linkage.

  • High-Resolution Mass Spectrometry (HRMS): To verify the molecular formula and detect potential impurities.

  • X-ray Crystallography: To resolve the three-dimensional conformation, particularly the stereochemistry at the thiolane ring’s 3-position.

Research Findings and Challenges

As of April 2025, no experimental studies on this compound’s biological or chemical properties have been published. Key challenges hindering progress include:

  • Synthetic Accessibility: The lack of a documented synthesis protocol complicates large-scale production for testing.

  • Characterization Gaps: Absence of solubility, stability, and spectral data limits structure-activity relationship (SAR) analyses.

  • Funding Priorities: Pharmaceutical research often prioritizes compounds with established preliminary data or commercial potential.

Future Research Directions

To unlock the potential of N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}-3,3-dimethylbutanamide, the following studies are recommended:

Table 2: Proposed Research Agenda

ObjectiveMethodologyExpected Outcome
Optimize synthesis pathwayMulti-step organic synthesisHigh-yield production of pure compound
Characterize physicochemical propertiesNMR, HRMS, HPLCSolubility, stability, and purity data
Screen for biological activityIn vitro assays (e.g., kinase inhibition, antimicrobial tests)Identification of lead therapeutic applications
Computational modelingMolecular docking, QSAR analysisPrediction of molecular targets

Collaboration between academic institutions and chemical vendors (e.g., VulcanChem) could accelerate these efforts by providing resources for synthesis and screening.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator